molecular formula C18H17NO5 B14420087 Ethyl 2-oxo-1-phenyl-2-(pyridin-3-yl)ethyl propanedioate CAS No. 81891-85-2

Ethyl 2-oxo-1-phenyl-2-(pyridin-3-yl)ethyl propanedioate

Cat. No.: B14420087
CAS No.: 81891-85-2
M. Wt: 327.3 g/mol
InChI Key: DYFGYPDMBFUARS-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1-phenyl-2-(pyridin-3-yl)ethyl propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group, a pyridinyl group, and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-1-phenyl-2-(pyridin-3-yl)ethyl propanedioate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where the carboxylic acid and ethanol are refluxed with a strong acid catalyst such as sulfuric acid. The reaction is driven to completion by the removal of water.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1-phenyl-2-(pyridin-3-yl)ethyl propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-oxo-1-phenyl-2-(pyridin-3-yl)ethyl propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-1-phenyl-2-(pyridin-3-yl)ethyl propanedioate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include the inhibition of enzyme activity or the modulation of receptor functions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-2-(pyridin-3-yl)acetate: Similar in structure but lacks the phenyl group.

    Ethyl 3-oxo-3-(pyridin-2-yl)propanoate: Similar but with a different position of the pyridinyl group.

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a tetrahydropyrimidine ring instead of the pyridinyl group.

Uniqueness

Ethyl 2-oxo-1-phenyl-2-(pyridin-3-yl)ethyl propanedioate is unique due to the presence of both phenyl and pyridinyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

81891-85-2

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

1-O-ethyl 3-O-(2-oxo-1-phenyl-2-pyridin-3-ylethyl) propanedioate

InChI

InChI=1S/C18H17NO5/c1-2-23-15(20)11-16(21)24-18(13-7-4-3-5-8-13)17(22)14-9-6-10-19-12-14/h3-10,12,18H,2,11H2,1H3

InChI Key

DYFGYPDMBFUARS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)OC(C1=CC=CC=C1)C(=O)C2=CN=CC=C2

Origin of Product

United States

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